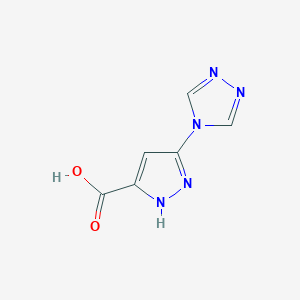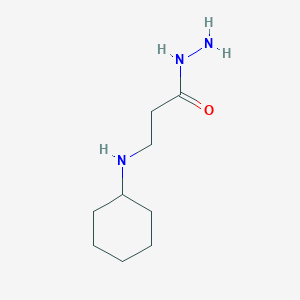![molecular formula C19H25NO3 B1385256 2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline CAS No. 1040683-64-4](/img/structure/B1385256.png)
2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline
Descripción general
Descripción
2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline is a biochemical compound used for proteomics research . It has a molecular weight of 315.41 and a molecular formula of C19H25NO3 .
Molecular Structure Analysis
The molecular structure of 2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline can be represented by the SMILES notation: CC©OC1=CC=CC=C1NCC2=CC=CC=C2OCCOC . This notation provides a way to represent the structure using ASCII strings.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Angular Heterocyclic Synthesis : Studies have demonstrated the synthesis of substituted 6-Anilino-5-alkoxy-12H-benzo[a]phenothiazines, where 6-Anilino-12H-benzo[a]phenothiazin-5-ol reacts with dimethyl sulphate or 2-bromopropane to produce 6-anilino-5-alkoxy (methoxy/isopropoxy) derivatives (Tiwari & Mital, 1978).
Electrochemical-Induced Reactions : An electrochemical initiated tandem reaction of anilines with 2-formyl benzonitrile has been developed, leading to unprecedented 3-N-aryl substituted isoindolinones (Morlacci et al., 2022).
Liquid Crystalline Properties : Synthesis of new homologous series of 4-isopropoxy-N-(4-n-alkoxysalicylidene)anilines showed that the members with an isopropoxy substituent exhibit enantiotropic nematic phase as the terminal alkoxyl chain is lengthened (Sakagami et al., 2002).
Synthesis of N-Benzylated Anilines : Reactions of benzyl chloroformate with substituted anilines produced N-carbobenzyloxy and N-benzylated compounds, with the reaction path influenced by the substituent groups (Pati et al., 2004).
Alkoxyoxirane Polymerization : Controlled polymerization of 1-Methoxy-2-methylpropylene oxide, an alkoxyoxirane, with the use of a metal chloride as a Lewis acid catalyst (Kanazawa et al., 2014).
Biochemical Studies
Antibacterial and Antifungal Activities : N-(2-Hydroxy-5-chlorobenzylidine)-anilines and N-(2-hydroxy-5-chlorobenzyl)-anilines have been tested for in vitro antibacterial and antifungal activities, showing high activity levels (Reisner & Borick, 1955).
Substituted 2-[(2-benzimidazolylsulfinyl)methyl]anilines as Inhibitors : These compounds were synthesized as potential inhibitors of H+/K+ ATPase, with variations in substitutions affecting enzyme inhibition potency (Adelstein et al., 1988).
Photoreactivity and Material Science
Ultrafast Photoisomerization : The ultrafast photoisomerization of N-(2-methoxybenzylidene)aniline was investigated, revealing insights into the photochemical processes and isomerization channels (Gao & Wang, 2021).
Photochemical Cyclization of Allylated Derivatives : Studies on the cyclization of allylated anisole and N-alkyl aniline derivatives under UV light, forming cyclopropyl anisole derivatives and 2-methyl-indolines (Koch-Pomeranz et al., 1975).
Synthesis and Characterization of Derivatives
Synthesis of Novel Antitumor Agents : The synthesis of 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid derivatives, highlighting the importance of cyclic alkenyl ether frameworks (Mondal et al., 2003).
Synthesis of N-Benzyl-3-anilinopropanamides : Conversion of substituted 3-anilinopropanamides to N-benzyl derivatives and their facile ring closure to form tetrahydroquinolines (Nnamonu et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[2-(2-methoxyethoxy)phenyl]methyl]-2-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-15(2)23-19-11-7-5-9-17(19)20-14-16-8-4-6-10-18(16)22-13-12-21-3/h4-11,15,20H,12-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRILWOMMXLUVDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NCC2=CC=CC=C2OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-N-[2-(2-methoxyethoxy)benzyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline](/img/structure/B1385179.png)


![N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385184.png)
![3-[(3-Pyridinylmethyl)amino]propanohydrazide](/img/structure/B1385189.png)




![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide](/img/structure/B1385195.png)
![3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide](/img/structure/B1385196.png)